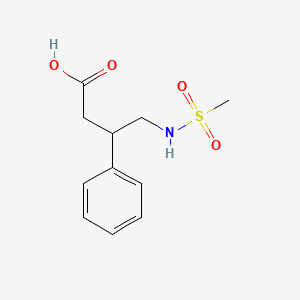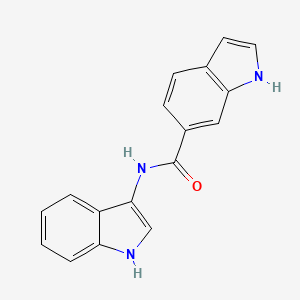
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IBF is a member of the benzofuran family and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide is not fully understood, but it has been proposed to act through multiple pathways. This compound has been found to induce apoptosis, inhibit cell proliferation, and block cell cycle progression in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to reduce oxidative stress by increasing antioxidant enzyme activity and decreasing reactive oxygen species levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to optimize the synthesis and purification of this compound and to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 2-bromo-1-benzofuran with indole-3-carboxamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-9-11-5-1-4-8-15(11)21-16)19-14-10-18-13-7-3-2-6-12(13)14/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLUHKTBJZPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
